molecular formula C7H3ClN2O2 B154002 Benzofurazan-5-carbonyl chloride CAS No. 126147-86-2

Benzofurazan-5-carbonyl chloride

Cat. No.: B154002
CAS No.: 126147-86-2
M. Wt: 182.56 g/mol
InChI Key: ODCMBRSQNVPDOK-UHFFFAOYSA-N
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Description

Benzofurazan-5-carbonyl chloride is a chemical compound with the molecular formula C7H3ClN2O2. It is a derivative of benzofurazan, a heterocyclic compound known for its diverse biological and chemical properties. This compound is primarily used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofurazan-5-carbonyl chloride typically involves the chlorination of benzofurazan-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Benzofurazan-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The benzofurazan ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under acidic conditions.

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.

    Nitro and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

Benzofurazan-5-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules and studying cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Benzofurazan: The parent compound, known for its diverse biological activities and use in organic synthesis.

    Benzofuran: A structurally related compound with a wide range of pharmacological properties.

    Benzothiophene: Another heterocyclic compound with similar chemical properties and applications in drug development.

Uniqueness: Benzofurazan-5-carbonyl chloride is unique due to its highly reactive acyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form stable derivatives with various nucleophiles sets it apart from other benzofurazan derivatives and related compounds.

Properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCMBRSQNVPDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370731
Record name Benzofurazan-5-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126147-86-2
Record name 2,1,3-Benzoxadiazole-5-carbonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofurazan-5-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzoxadiazole-5-carbonyl chloride
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Record name 126147-86-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 500 ml reactor fitted with mechanical stirring, thermometer, addition funnel, reflux condenser and nitrogen inlet, [2,1,3]-benzoxadiazole-5-carboxylic acid (28 g) was suspended in toluene (245 ml). To this suspension was added thionyl chloride (39.4 g) and DMF (0.35 ml). The resulting mixture was heated to reflux and maintained for 3 hours. A short pass column was installed and toluene was distilled (atmospheric pressure, 124 ml) off to remove excess reagent. After cooling the remaining toluene was distilled off, which resulted in a thick oil. This oil was distilled (90° C., 2 mm Hg) to remove impurities and the product crystallized on standing (79.8% yield), mp: 55-58° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
245 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 0.84 g (5.0 mmoles) benzofurazan-5-carboxylic acid and 1 drop dimethylformamide in 20 ml methylene chloride cooled in an ice-bath was added 0.70 g (5.5 mmoles) oxalyl chloride. The solution was warmed to room temperature, stirred for 3 hours, and the solvent was removed in vacuo. The residual oil was extracted with 3×15 ml warm hexane. The combined extract was evaporated to dryness, the resulting solid was stirred under 2 ml cold hexane, the hexane was decanted, and the solid was dried to give 0.895 g (98%) crude benzofurazan-5-carbonyl chloride.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

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